6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a cyclization agent such as phosphorus oxychloride (POCl3) to facilitate the ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, phenyl halides, and appropriate nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, such as urease and carbonic anhydrase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the observed biological effects. Additionally, the compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazolothiadiazole derivative with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: An isomeric variant with distinct biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Known for its antimicrobial and anticancer activities.
Uniqueness
6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique benzyl and phenyl substitutions, which enhance its biological activity and specificity. These structural features contribute to its potent enzyme inhibitory properties and make it a valuable compound for drug development .
Properties
CAS No. |
93073-19-9 |
---|---|
Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-benzyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)11-14-19-20-15(17-18-16(20)21-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
QGWAGJRFBTVSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.